molecular formula C6H8N2O4 B164346 beta-(Isoxazolin-5-on-4-yl)alanine CAS No. 127607-88-9

beta-(Isoxazolin-5-on-4-yl)alanine

Cat. No. B164346
M. Wt: 172.14 g/mol
InChI Key: JPZLPLPESYKICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(Isoxazolin-5-on-4-yl)alanine, also known as BIA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIA has unique chemical properties that make it an excellent candidate for use in various scientific research applications.

Mechanism Of Action

Beta-(Isoxazolin-5-on-4-yl)alanine works by scavenging free radicals, which are highly reactive molecules that can cause damage to cells and tissues. beta-(Isoxazolin-5-on-4-yl)alanine has been shown to be highly effective in neutralizing these free radicals, thereby protecting cells and tissues from damage.

Biochemical And Physiological Effects

Beta-(Isoxazolin-5-on-4-yl)alanine has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. beta-(Isoxazolin-5-on-4-yl)alanine has also been shown to have neuroprotective properties, making it a potential candidate for use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Beta-(Isoxazolin-5-on-4-yl)alanine has several advantages for use in lab experiments. It is highly soluble in water, making it easy to work with. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, beta-(Isoxazolin-5-on-4-yl)alanine can be expensive to produce, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on beta-(Isoxazolin-5-on-4-yl)alanine. One area of interest is the development of new drugs and therapies based on beta-(Isoxazolin-5-on-4-yl)alanine's antioxidant properties. Another area of interest is the development of new materials based on beta-(Isoxazolin-5-on-4-yl)alanine's unique chemical properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of beta-(Isoxazolin-5-on-4-yl)alanine and its potential applications in various fields.

Synthesis Methods

The synthesis of beta-(Isoxazolin-5-on-4-yl)alanine involves the reaction of an isoxazoline ring with an alanine molecule. This reaction can be carried out using various methods, including the use of reagents such as sodium hydride and dimethylformamide. The resulting product is a white crystalline solid that is highly soluble in water.

Scientific Research Applications

Beta-(Isoxazolin-5-on-4-yl)alanine has been extensively studied for its potential applications in various scientific fields. It has been shown to have antioxidant properties, making it a potential candidate for use in the development of new drugs and therapies for the treatment of various diseases. beta-(Isoxazolin-5-on-4-yl)alanine has also been studied for its potential use in the development of new materials, including polymers and coatings.

properties

CAS RN

127607-88-9

Product Name

beta-(Isoxazolin-5-on-4-yl)alanine

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

amino 3-(5-oxo-2H-1,2-oxazol-4-yl)propanoate

InChI

InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2

InChI Key

JPZLPLPESYKICS-UHFFFAOYSA-N

SMILES

C1=C(C(=O)ON1)CCC(=O)ON

Canonical SMILES

C1=C(C(=O)ON1)CCC(=O)ON

Other CAS RN

127607-88-9

synonyms

eta-(isoxazolin-5-on-4-yl)alanine
beta-(isoxazolin-5-on-4-yl)alanine, (R)-isome

Origin of Product

United States

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